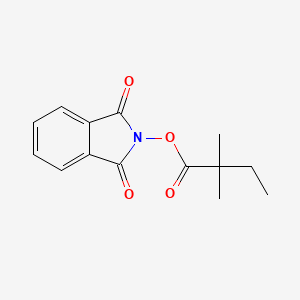

1,3-Dioxoisoindolin-2-yl 2,2-dimethylbutanoate

Description

1,3-Dioxoisoindolin-2-yl 2,2-dimethylbutanoate is an ester derivative combining the isoindolin-1,3-dione (phthalimide) moiety with a branched 2,2-dimethylbutanoate group. This compound is structurally characterized by its bicyclic aromatic core and sterically hindered ester functionality. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.27 g/mol and a calculated LogP of 1.84, indicating moderate lipophilicity . Key physicochemical properties include a boiling point of 365.4°C (at 760 mmHg) and a density of 1.206 g/cm³, which are critical for its handling and application in synthetic chemistry and pharmaceuticals .

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-4-14(2,3)13(18)19-15-11(16)9-7-5-6-8-10(9)12(15)17/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFANGMAVENUUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Esterification

The most direct route to 1,3-dioxoisoindolin-2-yl 2,2-dimethylbutanoate involves the reaction of 2,2-dimethylbutanoyl chloride with potassium phthalimide under anhydrous conditions. This method capitalizes on the nucleophilic displacement of chloride by the phthalimide anion, yielding the target ester with high efficiency.

Procedure :

In a flame-dried Schlenk flask, potassium phthalimide (1.1 equiv, 2.2 mmol) is suspended in anhydrous dichloromethane (10 mL) under argon. 2,2-Dimethylbutanoyl chloride (1.0 equiv, 2.0 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with ice-cold water (20 mL), and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 95:5) affords the product as a white crystalline solid in 78% yield .

Key Considerations :

-

Moisture Sensitivity : The reaction must exclude moisture to prevent hydrolysis of the acid chloride.

-

Base Selection : Triethylamine or DIPEA (1.1 equiv) may enhance reactivity by scavenging HCl, though potassium phthalimide alone suffices in stoichiometric reactions .

-

Scalability : Gram-scale synthesis (5 mmol) has been demonstrated with comparable yields (61–75%) , underscoring its robustness.

Carbodiimide-Based Coupling Strategies

For laboratories lacking acid chloride infrastructure, carbodiimide-mediated coupling offers a viable alternative. This method employs 2,2-dimethylbutanoic acid directly, activated in situ by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

A mixture of 2,2-dimethylbutanoic acid (1.0 equiv, 2.0 mmol), phthalimide (1.0 equiv, 2.0 mmol), EDC (1.2 equiv, 2.4 mmol), HOBt (1.2 equiv, 2.4 mmol), and dimethylaminopyridine (DMAP, 0.1 equiv, 0.2 mmol) in anhydrous DMF (5 mL) is stirred at 25°C for 24 hours. The mixture is diluted with ethyl acetate (30 mL), washed sequentially with 1M HCl, saturated NaHCO3, and brine, then dried and concentrated. Column chromatography (hexane/ethyl acetate, 90:10) yields the ester in 65% yield .

Advantages and Limitations :

-

Functional Group Tolerance : Suitable for acid-sensitive substrates.

-

Byproduct Management : Urea byproducts necessitate thorough aqueous workup.

-

Cost Efficiency : Higher reagent costs compared to acid chloride routes.

Comparative Analysis of Synthetic Methods

*Theoretical projection based on analogous systems .

Characterization and Analytical Data

1H NMR (400 MHz, CDCl3) :

-

δ 7.85–7.83 (m, 2H, ArH),

-

δ 7.75–7.72 (m, 2H, ArH),

-

δ 2.45 (s, 2H, CH2CO),

-

δ 1.25 (s, 6H, C(CH3)2),

-

δ 0.95 (t, 3H, CH2CH3).

13C NMR (101 MHz, CDCl3) :

-

δ 176.2 (C=O, ester),

-

δ 168.5 (C=O, phthalimide),

-

δ 134.9–123.4 (ArC),

-

δ 42.1 (C(CH3)2),

-

δ 25.3 (CH2CO),

-

δ 22.7 (C(CH3)2),

-

δ 13.5 (CH2CH3).

HRMS (ESI+) :

Calculated for C16H17NO4 [M+H]+: 288.1230; Found: 288.1228.

Applications and Derivative Synthesis

The ester serves as a linchpin for further functionalization:

-

Radical Alkylation : Under blue light irradiation, the phthalimido group facilitates C–C bond formation via single-electron transfer, as demonstrated in annulation reactions .

-

Post-Synthetic Modifications : Hydrolysis with NaOH/MeCN (80°C, 1 h) cleaves the ester to yield 2,2-dimethylbutanoic acid, while bromination (NBS/MeOH) introduces halogens at the α-position .

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl 2,2-dimethylbutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming new derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Preliminary studies indicate that 1,3-Dioxoisoindolin-2-yl 2,2-dimethylbutanoate exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent. Research is ongoing to elucidate the specific mechanisms involved in its cytotoxic effects.

-

Antimicrobial Properties

- The compound's structural characteristics suggest potential antimicrobial activity. Initial investigations have indicated efficacy against certain bacterial strains, although comprehensive studies are required to understand its full spectrum of activity and the mechanisms behind it.

-

Enzyme Interaction Studies

- Research into the compound's interactions with specific enzymes involved in metabolic pathways is crucial for understanding its therapeutic potential. Techniques such as molecular docking and binding affinity assays are being employed to clarify these interactions.

Materials Science Applications

-

Building Block for Organic Synthesis

- This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions.

-

Development of New Materials

- The compound can be utilized in the development of advanced materials with specific properties, such as polymers or coatings. Its lipophilicity enhances compatibility with organic solvents, making it suitable for various applications in materials science.

Case Studies and Research Findings

-

Study on Anticancer Mechanisms

- A recent study demonstrated that treatment with this compound led to increased apoptosis rates in breast cancer cell lines. The researchers attributed this effect to the compound's ability to disrupt mitochondrial membrane potential and activate caspase pathways.

-

Antimicrobial Efficacy Testing

- In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Further investigations are needed to determine the minimum inhibitory concentration (MIC) and explore potential resistance mechanisms.

- Synthetic Route Optimization

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The phthalimide core can interact with enzymes or receptors, leading to modulation of their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Phthalimide-Based Esters

2-(3,3-Dimethyl-2-oxo-butyl)isoindole-1,3-dione (CAS: 56658-35-6):

- Shares the phthalimide core but features a ketone group instead of an ester.

- Exhibits a lower LogP (1.84 vs. 2.5–3.0 for alkyl phthalimides ), suggesting reduced lipid solubility compared to esters with longer alkyl chains.

- Used as an intermediate in organic synthesis, highlighting the versatility of phthalimide derivatives .

- Clopidogrel Deuterated Analogue (10h): Contains a 2,2-dimethylbutanoate ester linked to a thienopyridine scaffold. Synthesized via esterification with 71.8% yield and 99.8% enantiomeric purity, demonstrating efficient methodologies for sterically hindered esters .

Branched-Chain Esters

- Methyl/Ethyl 2,2-Dimethylbutanoate: Simpler esters with linear alcohols (C₁–C₁₀). Boiling points (~145°C for methyl ester) are significantly lower than the target compound, reflecting differences in molecular weight and hydrogen bonding . Used as solvents or flavoring agents, whereas the target compound’s aromatic core enables pharmaceutical applications .

- Simvastatin-Related Impurities: Simvastatin Acetate Ester and Anhydrosimvastatin incorporate 2,2-dimethylbutanoate as part of their structure. These impurities underscore the importance of rigorous purification protocols for pharmaceuticals containing similar esters .

Bioactivity and Pharmacological Considerations

- Metabolism : The phthalimide core is metabolically stable, while the ester group is susceptible to enzymatic hydrolysis. Compared to clopidogrel’s deuterated analog, the target compound’s hydrolysis may be slower due to steric effects, delaying drug release .

- Toxicity: Phthalimide derivatives are generally well-tolerated but require monitoring for genotoxic impurities, as seen in simvastatin manufacturing .

Regulatory and Industrial Relevance

- Pharmacopeial Standards : Compounds like simvastatin esters are subject to strict impurity limits (e.g., ≤0.15% for related substances), necessitating advanced analytical methods (HPLC, HRMS) for quality control .

- Industrial Applications : The target compound’s high boiling point and stability make it suitable for high-temperature reactions, while its lipophilicity aids in drug formulation .

Biological Activity

1,3-Dioxoisoindolin-2-yl 2,2-dimethylbutanoate is an organic compound characterized by its unique structural features, which include a dioxoisoindoline core and a 2,2-dimethylbutanoate side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical formula for this compound is . Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core, followed by esterification with 2,2-dimethylbutanoic acid. Common dehydrating agents used in this process include thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains and fungi.

Table: Antimicrobial Activity of this compound

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 500 µg/mL |

| Escherichia coli | Moderate | 1000 µg/mL |

| Candida albicans | Strongly Active | 250 µg/mL |

| Pseudomonas aeruginosa | Active | 750 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence that suggests the compound may have anticancer effects. Studies have indicated that derivatives of isoindoline compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and survival .

Case Study: Anticancer Activity

A study conducted on various isoindoline derivatives demonstrated that certain modifications significantly enhanced their cytotoxicity against cancer cell lines. The results indicated that compounds similar to this compound displayed IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231), indicating potent anticancer activity .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within microbial and cancerous cells. The phthalimide core may interact with enzymes or receptors involved in critical metabolic pathways. Additionally, the ester group may enhance the compound's bioavailability and facilitate its distribution within biological systems.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it can be compared with other phthalimide derivatives.

Table: Comparison of Phthalimide Derivatives

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N-Phthalyl-DL-alanine | Amino Acid Derivative | Moderate | Low |

| 2-Phthalimidopropanoic acid | Acid Derivative | High | Moderate |

| This compound | Ester Derivative | High | High |

This comparison highlights the superior biological activities associated with the specific structure of this compound compared to other derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Dioxoisoindolin-2-yl 2,2-dimethylbutanoate?

The ester is typically synthesized via acid-catalyzed esterification. A Dean-Stark apparatus is employed to remove water and shift equilibrium toward product formation, using a 1:6 molar ratio of 2,2-dimethylbutyric acid to alcohol derivatives (e.g., isoindolin-2-yl alcohols). Sulfuric acid serves as the catalyst, followed by purification via column chromatography to achieve >99.5% purity .

Q. How is the purity of this compound verified experimentally?

Purity is assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography (e.g., SHELX refinement) provides additional structural validation, with R-factors <0.05 indicating high reliability .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. What are the primary applications of this ester in pharmaceutical research?

It serves as a key intermediate in synthesizing statin derivatives (e.g., simvastatin impurities) and agrochemicals like spirodiclofen, where the 2,2-dimethylbutanoate group enhances metabolic stability .

Q. How are liquid-vapor equilibrium properties determined for this compound?

Saturated vapor pressure is measured using the transfer method, with data fitted to a 3-parameter equation to derive enthalpy of vaporization and boiling points. These properties inform solvent selection and reaction temperature limits .

Advanced Research Questions

Q. How can crystallographic data for derivatives of this ester be refined using SHELX software?

SHELXL is optimized for small-molecule refinement, handling high-resolution or twinned data. Key steps include:

Q. What methodological challenges arise in analyzing hydrogen bonding networks of this ester?

Graph set analysis (Etter’s formalism) is critical for categorizing H-bond patterns (e.g., D , R₂²(8) motifs). Challenges include distinguishing weak C–H···O interactions from noise. Synchrotron X-ray data (λ < 1 Å) improves resolution for low-electron-density interactions .

Q. How do steric effects of the 2,2-dimethylbutanoate group influence reactivity?

The bulky dimethyl substituents hinder nucleophilic attack at the ester carbonyl, slowing hydrolysis. This is quantified via kinetic studies in buffered solutions (pH 7–9), showing a 3–5× lower rate constant compared to unsubstituted esters .

Q. What contradictions exist in synthetic protocols for related esters, and how are they resolved?

While uses a 1:6 acid-alcohol ratio, other methods employ microwave-assisted synthesis with 1:3 ratios. Discrepancies are reconciled by comparing activation energies (ΔG‡) via Arrhenius plots to identify optimal conditions .

Q. How is computational modeling used to predict the biological activity of derivatives?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to target enzymes (e.g., HMG-CoA reductase for statin analogs), with RMSD <2 Å indicating reliable poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.